1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a fluorobenzyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Ethylation: The pyrazole ring is then ethylated using an ethyl halide in the presence of a base such as potassium carbonate.
N-Alkylation: The final step involves the N-alkylation of the pyrazole ring with 3-fluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-chlorobenzyl)methanamine
- 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-bromobenzyl)methanamine
- 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methylbenzyl)methanamine
Comparison
Compared to its analogs, 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17ClFN3 |
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Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-2-17-10-12(9-16-17)8-15-7-11-4-3-5-13(14)6-11;/h3-6,9-10,15H,2,7-8H2,1H3;1H |
InChI Key |
GRGRPLIEIKQFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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